methyl 3-[cyano(methyl)amino]propanoate
Description
Methyl 3-[cyano(methyl)amino]propanoate is an organic compound characterized by a methyl ester backbone with a cyano(methyl)amino substituent at the third carbon of the propanoate chain. Its molecular formula is C₆H₁₀N₂O₂, and its structure includes a nitrile (cyano) group and a methylamine moiety attached to the amino nitrogen.
Properties
CAS No. |
1408064-50-5 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
methyl 3-[cyano(methyl)amino]propanoate |
InChI |
InChI=1S/C6H10N2O2/c1-8(5-7)4-3-6(9)10-2/h3-4H2,1-2H3 |
InChI Key |
HIXRWEVRBPNKFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)OC)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[cyano(methyl)amino]propanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with methylamine under controlled conditions. The reaction typically proceeds at room temperature without the need for solvents, making it an efficient and straightforward process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[cyano(methyl)amino]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form various heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Acids and Bases: For hydrolysis reactions, acids like hydrochloric acid or bases like sodium hydroxide are employed.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-[cyano(methyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of methyl 3-[cyano(methyl)amino]propanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 3-[cyano(methyl)amino]propanoate with structurally related compounds from the evidence:
Key Differences and Implications
Functional Group Reactivity: The nitrile group in this compound offers distinct reactivity compared to analogs like methyl 3-mercaptopropanoate (thiol) or 3-[ethyl(methyl)amino]propanoic acid (carboxylic acid). Nitriles can undergo hydrolysis to carboxylic acids or reduction to amines, making the compound versatile in synthesis . The ester group enhances solubility in organic solvents compared to carboxylic acids (e.g., 3-[ethyl(methyl)amino]propanoic acid), which may improve bioavailability in drug formulations .
Lambda-cyhalothrin demonstrates that nitrile-containing esters can exhibit bioactivity (e.g., insecticidal properties), though its complex structure contrasts with the simplicity of this compound .
Stability and Applications: Amide-containing analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide may exhibit greater hydrolytic stability than esters, suggesting this compound could be more reactive in aqueous environments .
Research Findings and Gaps
- Toxicological Data: Unlike lambda-cyhalothrin (well-characterized insecticide), the toxicological profile of this compound remains unstudied, highlighting a critical research gap .
- Structural Diversity: describes a benzofuran-substituted methyl propanoate, underscoring the pharmacological relevance of ester derivatives but emphasizing the uniqueness of the cyano(methyl)amino substitution in the target compound .
Biological Activity
Methyl 3-[cyano(methyl)amino]propanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in research and medicine.
Synthesis
This compound can be synthesized through various methods, with one common approach being the cyanoacetylation of amines. The reaction typically involves:
- Reactants : Methyl cyanoacetate and methylamine.
- Conditions : Room temperature, often conducted without solvents, which enhances efficiency and reduces environmental impact.
In industrial settings, optimization of reaction conditions such as temperature and pressure can improve yield and scalability. Continuous flow reactors are often employed to enhance production efficiency.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies suggest that the cyano group may play a crucial role in its mechanism of action by interfering with bacterial cell wall synthesis or function.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. The mechanisms may involve the activation of caspases and the disruption of mitochondrial function, leading to increased oxidative stress within cancer cells.
The biological activity of this compound is attributed to its ability to undergo various chemical reactions:
- Nucleophilic Substitution : The cyano group can act as an electrophile, allowing for nucleophilic attack by biological molecules.
- Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions, releasing carboxylic acids that may interact with biological targets.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development into a therapeutic agent against resistant bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Penicillin) | 0.5 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at 25 µM after 48 hours of exposure. This indicates significant potential for further exploration in cancer therapeutics.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Applications in Medicine and Industry
This compound serves as a precursor in the synthesis of complex organic molecules and heterocycles, which are vital in drug development. Its derivatives have shown promise not only as antimicrobial and anticancer agents but also as intermediates in the production of fine chemicals used across various industries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
